![molecular formula C18H19N3O2S B2747036 N-benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide CAS No. 902659-25-0](/img/structure/B2747036.png)
N-benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide, also known as GSK-J4, is a small molecule inhibitor of the histone lysine demethylase KDM6B (also known as JMJD3). KDM6B is involved in the regulation of gene expression through the demethylation of lysine 27 on histone H3, a process that is important in the differentiation of stem cells and the immune response. GSK-J4 has been shown to have potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
Scientific Research Applications
Enzyme Inhibition and Bioactivity
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Compounds combining pyrazoline and sulfonamide pharmacophores have been investigated for their inhibitory activity against human carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes, showing potent inhibition at nanomolar concentrations. These inhibitors exhibit low cytotoxicity towards oral squamous cancer cell carcinoma (OSCC) cell lines and non-tumor cells, suggesting potential for the development of new drugs with minimal side effects (Ozmen Ozgun et al., 2019).
Antimicrobial and Antioxidant Activities
New sulfonamide derivatives synthesized from Ampyrone have shown significant antimicrobial and antioxidant activities. These findings indicate the potential for developing new antimicrobial agents based on the sulfonamide pharmacophore (Badgujar et al., 2018).
Antiproliferative Activities
Some pyrazole-sulfonamide derivatives have demonstrated selective antiproliferative effects against rat brain tumor cells (C6) and human cervical cancer cells (HeLa), with activities comparable to common anticancer drugs like 5-fluorouracil and cisplatin. These compounds could serve as a basis for further research into cancer treatments (Mert et al., 2014).
Multi-Target Agents for Inhibition of AChE and CA I and II
Novel polyfluoro-substituted pyrazoline type sulfonamides have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase and carbonic anhydrase I and II enzymes. These compounds exhibit nanomolar level inhibitory potency, highlighting their potential as multi-target agents for treating diseases associated with these enzymes (Yamali et al., 2020).
Mechanism of Action
Target of Action
N-benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a pyrazole derivative. Pyrazoles are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . They are often used in the design of drug-like compounds with multiple biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through nucleophilic and electrophilic substitution reactions . They have 6π delocalized electrons, which can form a pseudo-aromatic system in the rings . This allows them to interact with various biological targets.
Biochemical Pathways
Pyrazole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Pyrazole derivatives are known to have diverse biological activities , suggesting that they may have various molecular and cellular effects.
properties
IUPAC Name |
N-benzyl-1,3-dimethyl-N-phenylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-15-18(14-20(2)19-15)24(22,23)21(17-11-7-4-8-12-17)13-16-9-5-3-6-10-16/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMIUDQDVLMVRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide |
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